4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine is an organic compound belonging to the class of tetrahydropyridines. It features a tetrahydropyridine ring substituted with a 2-methylphenyl group, which provides unique chemical properties and potential biological activities. This compound is of interest in various scientific fields, including medicinal chemistry and neurobiology.
The compound is classified as a tetrahydropyridine derivative, a structure commonly found in many biologically active molecules. It can be synthesized from 2-methylphenylacetonitrile through several chemical reactions, ultimately forming its hydrochloride salt for enhanced stability and solubility in biological systems.
The synthesis of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine typically involves the following steps:
This synthesis may require specific solvents such as ethanol or methanol and controlled heating to optimize yields.
The molecular formula of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine is , with a molecular weight of approximately 201.29 g/mol. The structure consists of a six-membered tetrahydropyridine ring fused with a phenyl ring that has a methyl substituent at the para position relative to the nitrogen atom in the ring.
This structure contributes to its chemical reactivity and biological interactions.
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine can participate in several chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with biological targets:
Research into its mechanism is ongoing, particularly concerning its potential neuroprotective effects.
These properties are crucial for its application in drug formulation and biological studies.
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine has several notable applications:
The synthesis of 4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine derivatives employs strategic organic chemistry approaches to construct the core tetrahydropyridine scaffold with precise aryl substitutions. The primary synthetic route involves a condensation reaction between 2-methylbenzaldehyde and 1-methyl-4-piperidone under acidic conditions (typically using p-toluenesulfonic acid or ammonium acetate as catalysts) [5] . This reaction proceeds through an imine intermediate that undergoes spontaneous cyclization and dehydration to yield 1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'-methyl-MPTP) as a hydrochloride salt with molecular formula C₁₃H₁₇N (free base) or C₁₃H₁₈ClN (hydrochloride salt) [5] . The hydrochloride salt form is preferred for research applications due to enhanced stability and solubility characteristics (100 mg/mL in water) [4].
Alternative synthetic methodologies have been developed to expand structural diversity:
Table 1: Comparative Synthetic Approaches for 4-(2-Methylphenyl)-1,2,3,6-Tetrahydropyridine Derivatives
Method | Key Reactants | Catalyst/Conditions | Yield Range | Advantages |
---|---|---|---|---|
Acid-Catalyzed Condensation | 2-Methylbenzaldehyde, N-methyl-4-piperidone | p-TsOH/ammonium acetate, reflux | 65-80% | Straightforward, high scalability |
Suzuki Coupling | 4-Chloro-THP, 2-methylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, reflux | 55-70% | Enables diverse aryl substitutions |
Multicomponent Reaction | Aldehyde, amine, cyanoester | Piperidine, ethanol, reflux | 45-60% | Generates complex polysubstituted derivatives |
Reductive Amination | 2-Methylphenylacetaldehyde, methylamine | NaBH₃CN, methanol, RT | 50-65% | Mild conditions, functional group tolerance |
Purification typically employs column chromatography (silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/diethyl ether mixtures [5] . Analytical confirmation relies on nuclear magnetic resonance spectroscopy (¹H NMR, ¹³C NMR), mass spectrometry (showing molecular ion peak at m/z 187.28 for [M+H]⁺), and elemental analysis, ensuring >98% purity for research applications [10]. These synthetic pathways provide the foundation for generating structurally diverse tetrahydropyridine libraries essential for structure-activity relationship studies in neurotoxin research.
Systematic structural modifications of the tetrahydropyridine core have revealed profound effects on neurotoxic potency and selectivity. The introduction of a methyl group at the ortho position of the phenyl ring (yielding 2'-methyl-MPTP) significantly enhances dopaminergic neurotoxicity compared to the unsubstituted MPTP parent compound. In C57BL/6J mice, 2'-methyl-MPTP administration caused 75-85% striatal dopamine depletion versus 50-60% for MPTP at equivalent doses, establishing its superior neurotoxic potency [2] [5]. This enhanced activity stems from two interconnected mechanisms: increased lipophilicity (logP = 2.8 for 2'-methyl-MPTP vs. 2.1 for MPTP) improving blood-brain barrier penetration, and altered metabolic activation profiles favoring efficient conversion to the toxic pyridinium species MPP⁺ [5] [6] .
Bioactivity optimization studies have explored various structural modifications:
Table 2: Neurotoxic Potency of MPTP Structural Analogs in Murine Models
Compound | Substituent Pattern | Striatal DA Depletion (%) | Relative Potency vs. MPTP | Primary Metabolic Activation Pathway |
---|---|---|---|---|
MPTP | 4-Phenyl | 50-60% | 1.0x | MAO-B |
2'-Methyl-MPTP | 2'-Methylphenyl | 75-85% | 3.5x | MAO-A/MAO-B |
4'-Methyl-MPTP | 4'-Methylphenyl | 30-40% | 0.6x | MAO-B |
4-(4-Fluorophenyl)-MPTP | 4-Fluorophenyl | 45-55% | 0.9x | MAO-B |
4-(Thiophen-2-yl)-MPTP | Heterocyclic (thienyl) | 10-20% | 0.2x | Non-uniform activation |
The bioactivation mechanism demonstrates critical structure-dependence: While MPTP is primarily metabolized by monoamine oxidase B (MAO-B), the 2'-methyl group shifts metabolic preference toward MAO-A-mediated oxidation, producing 1-methyl-4-(2'-methylphenyl)pyridinium (2'-methyl-MPP⁺) [6]. This metabolite exhibits greater mitochondrial toxicity than MPP⁺ itself, inhibiting complex I of the electron transport chain at lower concentrations (IC₅₀ = 35 nM vs. 50 nM for MPP⁺) [6] . Additionally, 2'-methyl-MPP⁺ shows higher affinity for the dopamine transporter (DAT), leading to enhanced accumulation in dopaminergic neurons. These findings underscore how minor structural modifications dramatically influence bioactivation pathways and neurotoxic outcomes, providing crucial insights for designing experimental neurotoxins with tailored properties [5] [6] .
N-Methylation of tetrahydropyridine derivatives serves as a critical chemical strategy to optimize central nervous system penetration. The addition of an N-methyl group to 4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine substantially increases lipophilicity, elevating the calculated partition coefficient (clogP) from 1.8 (secondary amine) to 2.8 (tertiary amine) [5] . This enhanced lipophilicity directly facilitates passive diffusion across the blood-brain barrier (BBB) via the transcellular pathway, as demonstrated by comparative brain-to-plasma concentration ratios in rodent models. After systemic administration, N-methylated derivatives achieve brain concentrations 3-4 times higher than their non-methylated analogs within 30 minutes .
The N-methyl group confers three distinct neurochemical advantages:
Metabolic activation studies reveal a critical sequence: Following BBB penetration, the N-methyl group remains essential for conversion to the ultimate neurotoxin. Astrocytes metabolize N-methylated tetrahydropyridines via MAO-catalyzed oxidation to dihydropyridinium intermediates, which spontaneously oxidize to the corresponding pyridinium cations (MPP⁺ analogs) [1] [6]. These charged species exhibit high affinity for the dopamine transporter, leading to selective accumulation in dopaminergic neurons. Crucially, non-methylated analogs cannot form these quaternary ammonium neurotoxins, rendering them biologically inert despite moderate BBB penetration [6] .
Table 3: Impact of N-Methylation on Physicochemical and Neurotoxic Properties
Property | 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine (without N-methyl) | 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine |
---|---|---|
Molecular Weight | 173.23 g/mol | 187.28 g/mol |
clogP | 1.8 | 2.8 |
Hydrogen Bond Donors | 1 | 0 |
Brain-to-Plasma Ratio | 0.4:1 | 1.5:1 |
MAO-B Substrate Affinity | Low | High (Kₘ = 85 µM) |
Dopamine Depletion | <10% | 75-85% |
DAT Affinity (Kᵢ) | >1000 nM | 150 nM |
This structural-activity relationship has profound implications for neurotoxin design: The N-methyl group creates a dual-function moiety enabling both efficient BBB penetration and subsequent bioactivation to selective dopaminergic neurotoxins. This principle explains why 1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine effectively models Parkinsonian neurodegeneration in primates and rodents, while its non-methylated counterpart lacks neurotoxic properties despite structural similarity [5] [6] . The strategic incorporation of N-methylation thus represents a cornerstone in developing research compounds that target the central nervous system with high precision.
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: